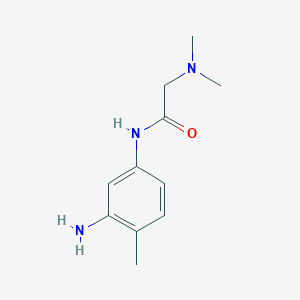

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAKHZETFCTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589821 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946690-90-0 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide typically involves:

- Starting from 3-amino-4-methylaniline as the aromatic amine precursor.

- Introduction of the dimethylaminoacetamide moiety via acylation or amidation reactions with suitable activated derivatives of dimethylaminoacetic acid or its esters.

- Protection and deprotection steps may be employed depending on the sensitivity of functional groups.

- Use of coupling reagents or catalytic conditions to facilitate amide bond formation.

This approach is consistent with the available commercial synthesis routes and literature descriptions of similar acetamide derivatives.

Detailed Preparation Method from Patent Literature

A closely related synthetic route for the dimethylaminoacetamide moiety involves multi-step organic synthesis, as described in patent CN102351733A, which outlines the preparation of 2-amino-N,N-dimethylacetamide hydrochloride, a key intermediate:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1. Amido Protection | Glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate in ether solvents under alkaline catalysis to protect the amino group. | Temperature: 0–30 °C; Molar ratios: 1:1–2 (ester:Boc); Solvent: ethers or varsol; Reaction time: 2 h | Yield: 96.2%; Purity: 98.8% (GC) |

| 2. Amide Formation | Boc-protected glycine methyl ester is reacted with N,N-dimethylaniline under pressure in ether solvents to form N,N-dimethyl-Boc protected amide. | Temperature: 30–60 °C; Pressure: 0.1–1.0 MPa; Reaction time: 24 h | Yield: 91.2%; Purity: 98.6% (GC) |

| 3. Deprotection and Salification | The Boc group is removed by treatment with 34% HCl in ethanol, yielding 2-amino-N,N-dimethylacetamide hydrochloride. | Temperature: 40–45 °C; Reaction time: 1 h | Yield: 90.5%; Purity: 99.0% (GC) |

This method emphasizes mild reaction conditions, high yields, and high purity, making it suitable for large-scale production.

Acylation of 3-Amino-4-methylaniline

The final step to obtain this compound involves acylation of 3-amino-4-methylaniline with the dimethylaminoacetyl derivative. A plausible synthetic outline is:

- Reagents : 3-amino-4-methylaniline and 2-(dimethylamino)acetyl chloride or an activated ester derivative.

- Solvent : Commonly dichloromethane or tetrahydrofuran (THF).

- Base : Triethylamine or other organic bases to neutralize HCl generated.

- Temperature : 0 °C to room temperature to control reaction rate and selectivity.

- Workup : Extraction, washing, drying over magnesium sulfate, and purification by recrystallization or chromatography.

This approach is consistent with general amide synthesis protocols and is supported by analogous procedures in the literature.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amido Protection | Glycine methyl ester hydrochloride + tert-butyl dicarbonate | 0–30 °C, alkaline catalysis | 96.2 | Protects amino group for amidation |

| Amide Formation | Boc-glycine methyl ester + N,N-dimethylaniline | 30–60 °C, 0.1–1.0 MPa, 24 h | 91.2 | Forms dimethylaminoacetamide intermediate |

| Deprotection | Boc-protected amide + HCl in ethanol | 40–45 °C, 1 h | 90.5 | Yields 2-amino-N,N-dimethylacetamide hydrochloride |

| Final Acylation | 3-amino-4-methylaniline + dimethylaminoacetyl chloride | 0 °C to RT, base present | Variable | Forms target compound |

Research Findings and Considerations

- The protected intermediate approach ensures high purity and yield, minimizing side reactions.

- Reaction conditions are generally mild, enabling scalability.

- Use of common solvents (THF, dichloromethane) and bases (triethylamine) facilitates practical synthesis.

- Analytical characterization (NMR, GC, melting point) confirms product identity and purity.

- Alternative catalytic methods may reduce environmental impact but require further development for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as halides or alkoxides; reactions are carried out in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetic acid, while reduction could produce N-(3-amino-4-methylphenyl)-2-(dimethylamino)ethanol.

Scientific Research Applications

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with enzymes and receptors.

Industrial Applications: The compound is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs

The following table compares N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide with structurally related compounds:

Key Observations :

- Substituent Effects: The dimethylamino group in the target compound enhances basicity (pKa ~8–9 inferred from analogs ) compared to methoxy or cyano substituents.

- Bioactivity Potential: Unlike oxamyl , which is bioactive as a pesticide, the target compound’s amino-methylphenyl group may favor interactions with biological targets (e.g., enzymes or receptors).

Physicochemical Properties

Key Observations :

- The dimethylamino group increases solubility in aqueous or polar organic solvents compared to halogenated analogs (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide ).

- Melting points of triazinyl ketoamides suggest that bulkier substituents elevate thermal stability, a trend likely applicable to the target compound.

Biological Activity

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₇N₃O

- Molecular Weight: 207.27 g/mol

- Structure: The compound features a dimethylamino group attached to an acetamide structure, which is further substituted with a 3-amino-4-methylphenyl moiety.

The unique structural configuration of this compound contributes to its diverse biological activities, influencing its interactions with various molecular targets.

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting specific enzymes involved in biochemical pathways. The binding affinity to these enzymes can lead to significant alterations in cellular processes:

- Enzyme Inhibition: The compound's ability to occupy the active site of enzymes prevents substrate binding, thereby inhibiting their activity. This characteristic is crucial for potential therapeutic applications in treating diseases linked to enzyme dysfunction.

Biological Activities

-

Antioxidant Properties:

- Preliminary studies suggest that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems.

-

Cholinesterase Inhibition:

- Similar compounds have shown effectiveness as cholinesterase inhibitors, which are important for treating neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, its structural similarities to known inhibitors suggest potential in this area.

-

Potential Anticancer Activity:

- Some studies have indicated that related compounds demonstrate cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Key Features |

|---|---|---|---|

| This compound | C₁₁H₁₇N₃O | TBD | Potential enzyme inhibitor; antioxidant properties |

| N-(4-amino-2-methylphenyl)-2-(dimethylamino)acetamide | C₁₁H₁₇N₃O | 20 nM | Strong AChE inhibition; low cytotoxicity |

| 3-(4-dimethylaminophenyl)-7-aminoalcoxy-coumarin | C₂₄H₂₉N₃O₂ | 0.02 | Potent AChE inhibitor; antioxidant |

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, compounds structurally similar to this compound were evaluated for their binding affinities to target enzymes. The results indicated that modifications to the aryl ring significantly influenced potency and solubility, highlighting the importance of structural optimization in drug design .

Q & A

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-Amino-4-methylphenol, dimethylaminoacetyl chloride, Et₃N, DCM, 0–25°C | 78–85 | |

| 2 | Purification: Silica gel, ethyl acetate/hexane (3:7) | 90+ purity |

Basic: How is structural integrity validated post-synthesis?

Methodological Answer:

Structural confirmation employs spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 2.2–2.5 ppm (dimethylamino group), δ 6.5–7.2 ppm (aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the aromatic ring .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 262.3 (calculated for C₁₁H₁₅N₃O) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of functional groups .

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require systematic validation:

Dose-Response Curves : Test across a concentration range (nM to μM) to identify effective thresholds .

Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms .

Comparative SAR Studies : Modify substituents (e.g., methyl vs. chloro groups) and correlate with activity changes .

Q. Key Findings :

- Hydrophobic interactions from the phenoxy group enhance binding to lipid-rich membranes .

- Electrostatic contributions from the dimethylamino group improve solubility and target engagement .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the amine group .

- Handling : Use gloveboxes for moisture-sensitive reactions. LC-MS monitoring every 6 months confirms degradation <5% .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

Optimize parameters via Design of Experiments (DoE):

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, increasing yields from 75% to 88% .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps; Pd/C shows 92% efficiency .

- In-line Analytics : Use FTIR to monitor reaction progress and adjust feed rates dynamically .

Advanced: What strategies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays : Measure intracellular ROS levels (DCFH-DA probe) in cell lines (e.g., HEK293) treated with 10–100 µM compound .

- Gene Expression Profiling : RNA-seq identifies upregulated antioxidants (e.g., SOD1, CAT) .

- In Vivo Models : Administer 5 mg/kg/day in zebrafish; quantify reduced lipid peroxidation via MDA assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.